molecular formula C9H15N3O4S B7739683 1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE

1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE

Cat. No.: B7739683
M. Wt: 261.30 g/mol
InChI Key: QWEMJMPOIAUIFA-IZZDOVSWSA-N
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Description

1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE is a complex organic compound with potential applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE typically involves multi-step organic reactions. One common method includes the reaction of diethyl butanedioate with thiourea under controlled conditions to introduce the carbamothioylamino group. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as acid or base catalysts, can also enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the imino group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce carbamothioylamino and imino groups into target molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of glycogen phosphorylase, which is relevant for metabolic research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibitory effect on glycogen phosphorylase is due to its ability to bind to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can modulate glycogen metabolism, making it a potential candidate for therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dideoxy-1,4-imino-D-arabinitol (DAB): Known for its inhibitory properties on glycogen phosphorylase.

    Diethyl succinate: A simpler ester compound used in organic synthesis.

Uniqueness

1,4-DIETHYL (2E)-2-[(CARBAMOTHIOYLAMINO)IMINO]BUTANEDIOATE is unique due to its dual functional groups (carbamothioylamino and imino), which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from simpler esters like diethyl succinate or other glycogen phosphorylase inhibitors like DAB.

Properties

IUPAC Name

diethyl (2E)-2-(carbamothioylhydrazinylidene)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4S/c1-3-15-7(13)5-6(8(14)16-4-2)11-12-9(10)17/h3-5H2,1-2H3,(H3,10,12,17)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEMJMPOIAUIFA-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=S)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N\NC(=S)N)/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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